1,4-Bis(butyryloxy)-2-butene

Description

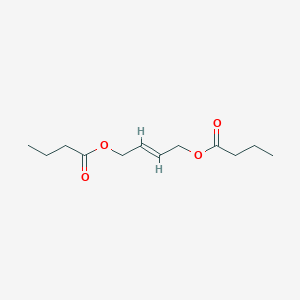

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-4-butanoyloxybut-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJKSGMVEHGEKF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-84-5 | |

| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Analytical Characterization of 1,4 Bis Butyryloxy 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 1,4-Bis(butyryloxy)-2-butene provides valuable information for structural confirmation. The molecule's symmetry influences the number of distinct proton signals. For the cis and trans isomers, different chemical shifts and coupling constants would be expected.

The key proton environments in this compound are:

Olefinic Protons (-CH=CH-): These protons are directly attached to the carbon-carbon double bond. Their chemical shift is typically in the range of 5.5-6.0 ppm. The coupling constant between these protons would differ for the cis and trans isomers.

Methylene (B1212753) Protons adjacent to Oxygen (-O-CH₂-): These protons are on the carbons attached to the ester oxygen atoms. Their signal is expected to appear around 4.5-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen.

Methylene Protons of the Butyryl Group (-CO-CH₂-): These protons are alpha to the carbonyl group and typically resonate around 2.3 ppm.

Methylene Protons of the Butyryl Group (-CH₂-CH₃): These protons are adjacent to the terminal methyl group and are expected to appear around 1.7 ppm.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl groups of the butyryl chains are the most shielded and would appear furthest upfield, typically around 0.9 ppm.

The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would allow for the definitive assignment of each proton. For instance, the olefinic protons would appear as a triplet, coupling to the adjacent methylene protons. reddit.com The methylene protons of the butyryl group would show more complex splitting due to coupling with their neighbors.

| Proton Environment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CH=CH- | 5.5 - 6.0 | t (triplet) |

| -O-CH₂- | 4.5 - 4.7 | d (doublet) |

| -CO-CH₂- | ~2.3 | t (triplet) |

| -CH₂-CH₃ | ~1.7 | sextet |

| -CH₃ | ~0.9 | t (triplet) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

The distinct carbon environments are:

Carbonyl Carbon (C=O): The ester carbonyl carbons are highly deshielded and appear significantly downfield, typically in the range of 170-175 ppm.

Olefinic Carbon (-CH=CH-): The carbons of the double bond are expected to resonate in the region of 125-135 ppm. The chemical shifts for the cis and trans isomers would likely differ slightly. docbrown.info

Methylene Carbon adjacent to Oxygen (-O-CH₂-): These carbons are deshielded by the electronegative oxygen atom and would appear around 60-65 ppm.

Methylene Carbon of the Butyryl Group (-CO-CH₂-): The carbon alpha to the carbonyl group is expected around 36 ppm.

Methylene Carbon of the Butyryl Group (-CH₂-CH₃): This carbon would resonate at approximately 18 ppm.

Terminal Methyl Carbon (-CH₃): The most shielded carbon, appearing furthest upfield around 13 ppm.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| -CH=CH- | 125 - 135 |

| -O-CH₂- | 60 - 65 |

| -CO-CH₂- | ~36 |

| -CH₂-CH₃ | ~18 |

| -CH₃ | ~13 |

To unambiguously determine the stereochemistry (cis vs. trans) and conformational details of this compound, advanced 2D NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining stereochemistry. For the cis isomer, a NOESY experiment would show a spatial correlation (cross-peak) between the olefinic protons and the adjacent methylene (-O-CH₂-) protons. This correlation would be absent or very weak in the trans isomer due to the larger distance between these protons.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton coupling relationships, helping to confirm the connectivity of the proton spin systems within the butyryl chains and the butene backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connection of the butyryl groups to the butene core by showing a correlation from the -O-CH₂- protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₂₀O₄), the expected molecular weight is approximately 228.28 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 228 would be expected, though it may be weak. The fragmentation pattern would be characteristic of an ester and an alkene. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom can lead to the loss of a butyryloxy radical (•OCOC₃H₇), resulting in a fragment ion.

McLafferty Rearrangement: If sterically possible, this rearrangement within the butyryl group can lead to the loss of a neutral propene molecule (C₃H₆), resulting in a characteristic fragment ion. nih.gov

Loss of Butyric Acid: Cleavage can result in the loss of a neutral butyric acid molecule (C₄H₈O₂), leading to a significant fragment ion.

Cleavage of the Butyryl Chain: Fragmentation of the alkyl chain of the butyryl group would produce a series of ions separated by 14 mass units (-CH₂-). youtube.com A prominent peak at m/z 71 corresponding to the butyryl cation ([C₃H₇CO]⁺) is highly likely. Another significant peak at m/z 43 corresponding to the propyl cation ([C₃H₇]⁺) is also expected. docbrown.info

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₂H₂₀O₄]⁺ | Molecular Ion |

| 141 | [M - C₄H₇O₂]⁺ | Loss of a butyryloxy radical |

| 71 | [C₃H₇CO]⁺ | Butyryl cation |

| 55 | [C₄H₇]⁺ | Butenyl cation from the core |

| 43 | [C₃H₇]⁺ | Propyl cation |

Infrared (IR) and UV/Vis Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several strong absorption bands:

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. libretexts.org

C-O Stretch: A strong absorption band corresponding to the C-O single bond stretching of the ester group would appear in the 1150-1250 cm⁻¹ range.

C=C Stretch: A medium to weak absorption for the carbon-carbon double bond stretch is expected around 1650-1680 cm⁻¹. docbrown.info The intensity of this peak can be weak if the molecule is highly symmetrical, particularly in the trans isomer.

=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond would appear just above 3000 cm⁻¹ (typically 3010-3040 cm⁻¹). docbrown.info

C-H Stretch (sp³): Strong absorptions for the C-H stretching of the methylene and methyl groups will be present in the 2850-3000 cm⁻¹ region. libretexts.org

=C-H Bend: The out-of-plane bending (wagging) of the olefinic C-H bonds can help distinguish between cis and trans isomers. The trans isomer typically shows a strong band around 960-980 cm⁻¹, while the cis isomer shows a band around 665-730 cm⁻¹. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, Sharp |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C=C (Alkene) | Stretch | 1650 - 1680 | Weak to Medium |

| =C-H | Stretch | 3010 - 3040 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| =C-H (trans) | Bend (out-of-plane) | 960 - 980 | Strong |

| =C-H (cis) | Bend (out-of-plane) | 665 - 730 | Strong |

UV/Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. Since this compound contains isolated double bonds and carbonyl groups, it is not expected to have strong absorptions in the visible region. The primary electronic transitions would be the n→π* transition of the carbonyl group and the π→π* transition of the C=C double bond. These transitions typically occur in the ultraviolet region, with the π→π* absorption being more intense but occurring at a shorter wavelength (below 200 nm) and the n→π* being a weaker absorption at a longer wavelength (around 210-220 nm). The lack of extended conjugation means no significant absorption in the near-UV or visible spectrum is anticipated. sharif.edu

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, GPC)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its components.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. In GC, the compound is separated from other volatile components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides its mass spectrum for identification. swgdrug.org GC-MS can be used to confirm the purity of a sample and identify any impurities, such as unreacted starting materials (2-butene-1,4-diol, butyric acid) or side products. The retention time in the GC provides a measure of the compound's identity under specific conditions, while the MS provides definitive structural confirmation.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgeag.com While typically used for high molecular weight polymers, GPC can also be applied to separate smaller molecules, oligomers, and monomers from a mixture. eag.comlcms.cz For this compound, GPC could be employed in a preparative context to isolate the product from higher molecular weight side products or oligomers that might form during synthesis. Analytically, it can provide information on the size distribution if oligomerization has occurred. malvernpanalytical.com The technique works by passing the sample through a column packed with porous gel beads; larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. youtube.com

Thermal Analysis (e.g., DSC, TGA) for Material Properties

Thermal analysis techniques are crucial for determining the material properties of chemical compounds, including their thermal stability, decomposition profile, and phase transitions. For this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide a comprehensive understanding of its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is particularly useful for identifying phase transitions such as melting, crystallization, and glass transitions. In a hypothetical analysis of this compound, the DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition would provide valuable information about the purity and crystalline structure of the compound.

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated or cooled in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition kinetics of a material. When subjected to TGA, this compound would exhibit mass loss at elevated temperatures due to decomposition. The onset temperature of decomposition is a key indicator of its thermal stability. The TGA curve would likely show one or more distinct steps of mass loss, corresponding to the cleavage of the butyryloxy groups and subsequent breakdown of the butene backbone.

In studies of analogous polyesters derived from cis-2-butene-1,4-diol, thermal analyses have demonstrated good thermal stability. researchgate.net The decomposition profiles of these polymers, as determined by TGA, provide insights into the degradation mechanisms, which would be expected to share similarities with the monomeric ester, this compound.

Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Expected Observation |

| DSC | Melting Point (T_m) | Endothermic peak, temperature dependent on purity and isomeric form. |

| Enthalpy of Fusion (ΔH_f) | Integral of the melting peak, related to crystallinity. | |

| TGA | Onset of Decomposition (T_onset) | Temperature at which significant mass loss begins. |

| Decomposition Steps | One or more distinct mass loss events corresponding to molecular fragmentation. | |

| Residual Mass | Mass remaining at the end of the analysis, indicating the formation of non-volatile products. |

X-ray Absorption Fine Structure (XAFS) for Catalytic Species Characterization

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific element in a sample. nih.gov The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAFS is particularly valuable in catalysis for characterizing the active sites of catalysts and understanding reaction mechanisms at the atomic level.

If this compound were to be involved in a catalytic process, for instance, a hydrogenation or oxidation reaction employing a metal catalyst, XAFS could be utilized to probe the catalyst's active species. By tuning the X-ray energy to the absorption edge of the metal in the catalyst, detailed information about its coordination environment can be obtained in situ during the reaction.

X-ray Absorption Near Edge Structure (XANES) provides information about the oxidation state and coordination geometry of the absorbing atom. The position and shape of the absorption edge are sensitive to the electronic configuration of the metal center. For example, in a hypothetical catalytic cycle, changes in the oxidation state of the metal as it interacts with this compound could be monitored by observing shifts in the XANES spectrum.

Extended X-ray Absorption Fine Structure (EXAFS) analysis of the oscillations past the absorption edge can provide quantitative information about the local atomic structure around the absorbing atom. This includes the number and type of neighboring atoms and their respective bond distances. In a catalytic system involving this compound, EXAFS could be used to determine how the molecule coordinates to the metal center, for instance, through the oxygen atoms of the butyryloxy groups or the carbon-carbon double bond of the butene backbone. This information is critical for elucidating the reaction mechanism.

The application of solution-phase XAS has been demonstrated in the study of catalytically active species in reactions involving olefins, providing valuable insights into the structure and oxidation state of the catalyst in its working environment. mdpi.com

Illustrative Application of XAFS in a Hypothetical Catalytic Reaction

| Analytical Technique | Information Gained | Relevance to Catalysis with this compound |

| XANES | Oxidation state of the catalytic metal center. | Tracking redox changes in the catalyst upon interaction with the substrate. |

| Coordination geometry (e.g., tetrahedral, octahedral). | Understanding the geometry of the active site. | |

| EXAFS | Number and type of coordinating atoms. | Determining if and how this compound binds to the catalyst. |

| Interatomic distances (bond lengths). | Quantifying the bond lengths between the catalyst and the substrate or other ligands. |

Computational Chemistry and Molecular Modeling of 1,4 Bis Butyryloxy 2 Butene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1,4-Bis(butyryloxy)-2-butene. jocpr.comnrel.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels. northwestern.edu

By optimizing the molecular geometry at a selected level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), the most stable three-dimensional arrangement of the atoms can be determined. jocpr.com From this optimized structure, a variety of electronic properties can be calculated to predict reactivity. A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution across the molecule. For this compound, the MEP would highlight electron-rich regions around the carbonyl oxygens, making them potential sites for electrophilic attack, while the electron-deficient carbonyl carbons would be identified as sites for nucleophilic attack.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. mdpi.com

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability, likely centered on the C=C double bond. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, likely centered on the carbonyl groups. |

| HOMO-LUMO Gap | 6.7 eV | Suggests relatively high kinetic stability under standard conditions. |

| Dipole Moment | 2.1 D | Indicates a moderate overall polarity, influencing solubility and intermolecular forces. |

| Most Negative Atomic Charge | -0.62 e⁻ (Carbonyl Oxygen) | Identifies the primary site for interaction with electrophiles or cations. |

| Most Positive Atomic Charge | +0.75 e⁻ (Carbonyl Carbon) | Identifies the primary site for nucleophilic attack. |

Table 5.1: Hypothetical Quantum Chemical Properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations provide a static picture of the most stable state, this compound is a flexible molecule with significant conformational freedom. Molecular Dynamics (MD) simulations are employed to explore this flexibility by simulating the motion of atoms and molecules over time. rsc.orgresearchgate.net

In a typical MD simulation, the molecule is placed in a simulation box, often filled with a solvent like water to mimic solution conditions. The interactions between all atoms are described by a set of classical mechanics equations known as a force field (e.g., AMBER, CHARMM). whiterose.ac.uk By solving Newton's equations of motion for every atom over hundreds of nanoseconds, a trajectory is generated that reveals how the molecule moves, bends, and rotates. fz-juelich.de

For this compound, MD simulations would be crucial for analyzing the conformational landscape of the two butyryloxy side chains. These chains can rotate around several single bonds, leading to a wide range of possible shapes, from fully extended to folded conformations. acs.org Analysis of the simulation trajectory can identify the most populated conformational states, the energy barriers between them, and how the surrounding solvent influences the molecule's shape. This information is vital for understanding how the molecule might fit into a binding site or interact with other molecules. rsc.org

| Parameter | Typical Value | Purpose |

| Force Field | GROMOS54a7 | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P Water | Explicitly models the surrounding solvent environment. |

| Simulation Box | Cubic, 10 nm sides | Creates a periodic system to simulate a bulk solution. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 bar | Maintains constant pressure during the simulation. |

| Simulation Time | 200 ns | Duration over which atomic motions are simulated to ensure adequate sampling. |

| Time Step | 2 fs | The small increment of time between successive calculations of forces and positions. |

Table 5.2: Typical Parameters for an MD Simulation of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds or for assigning ambiguous signals in experimental spectra. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common and highly useful application. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.net To obtain predicted chemical shifts, the calculated isotropic shielding values for the molecule of interest are subtracted from the shielding value of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For a flexible molecule like this compound, a single conformation is often insufficient. A more accurate approach involves performing a conformational search, calculating the NMR shifts for each low-energy conformer, and then averaging the results based on their predicted Boltzmann population at a given temperature. github.io This process yields a single set of predicted ¹H and ¹³C chemical shifts that can be directly compared to experimental data, aiding in the complete and unambiguous assignment of every atom in the molecule.

| Atom Position (See Structure) | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| 1, 4 | CH₂ | 4.65 | Doublet |

| 2, 3 | CH | 5.75 | Triplet |

| 1', 1''' | C=O | 172.5 | - |

| 2', 2''' | CH₂ | 2.30 | Triplet |

| 3', 3''' | CH₂ | 1.65 | Sextet |

| 4', 4''' | CH₃ | 0.95 | Triplet |

Table 5.3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. (Note: Carbonyl carbons are ¹³C shifts; all others are ¹H shifts. Structure for numbering: CH₃(4')-CH₂(3')-CH₂(2')-C(=O)(1')-O-CH₂(1)-CH(2)=CH(3)-CH₂(4)-O-C(=O)(1''')-CH₂(2''')-CH₂(3''')-CH₃(4'''))

Potential Energy Surface Analysis in Reaction Mechanism Studies

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.org Analyzing a PES is crucial for understanding reaction mechanisms, identifying stable isomers, and determining the energy barriers associated with conformational changes. fiveable.me

For this compound, a PES analysis could be used to study the rotation around the C-O single bonds connecting the butene backbone to the butyrate (B1204436) groups. By systematically varying the relevant dihedral angle and calculating the molecule's energy at each step, a one-dimensional potential energy curve can be generated. This curve would reveal the energy minima, corresponding to stable rotational conformations (rotamers), and the energy maxima, which represent the transition states between them. researchgate.net

In Silico Tools for Drug Discovery and Development

In silico tools are indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of pharmacokinetic properties, thereby reducing the time and cost associated with experimental assays. nih.govcomputabio.com

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov

For this compound, one could hypothesize a target enzyme, such as a human esterase, which might metabolize the compound. A docking study would begin with the 3D crystal structure of the enzyme. The compound would then be docked into the enzyme's active site. The results would predict the most stable binding pose and provide a binding energy score, which is an estimate of the binding affinity. mdpi.com The analysis would also reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts between the ligand and specific amino acid residues, providing a molecular basis for its binding and potential inhibition or metabolism. mdpi.com

| Parameter | Result | Interpretation |

| Target Protein | Human Carboxylesterase 1 (hCES1) | A plausible enzyme for ester hydrolysis. |

| Docking Score | -7.2 kcal/mol | Suggests a favorable and stable binding interaction. |

| Predicted Interactions | Hydrophobic contacts | The alkyl chains of the ligand interact with nonpolar residues (e.g., Leucine, Valine) in the active site. |

| Predicted Interactions | Hydrogen bond acceptor | The carbonyl oxygens of the ester groups may form hydrogen bonds with donor residues (e.g., Serine) in the catalytic triad. |

| Predicted Pose | One of the ester groups is positioned near the catalytic Serine residue. | Suggests a high likelihood of the compound acting as a substrate for the enzyme. |

Table 5.4: Hypothetical Molecular Docking Results for this compound with an Esterase Enzyme.

Predicting the ADMET properties of a compound is a critical step in assessing its potential as a drug candidate. nih.gov In silico ADMET models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicity profiles. springernature.comacs.org These models are typically built from large datasets of experimental results using machine learning or quantitative structure-property relationship (QSPR) approaches.

For this compound, various computational tools can predict a wide range of properties. These include its lipophilicity (LogP), aqueous solubility, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing various forms of toxicity. For example, the presence of two ester functional groups would strongly suggest that the compound is susceptible to hydrolysis by esterase enzymes as a primary metabolic pathway. Early prediction of poor ADMET properties can help prioritize or deprioritize compounds for further development.

| ADMET Property | Parameter | Predicted Value | Assessment |

| Absorption | Lipophilicity (LogP) | 2.8 | Optimal for good oral absorption. |

| Water Solubility | -3.5 (log mol/L) | Moderately soluble. | |

| Human Intestinal Absorption | > 90% | Likely well-absorbed from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | ~85% | Expected to be moderately bound to plasma proteins. | |

| Metabolism | CYP2D6 Substrate | No | Unlikely to be metabolized by this key P450 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be a substrate for a major metabolic enzyme. | |

| Metabolic Pathway | Ester Hydrolysis | Predicted as the primary route of metabolism. | |

| Excretion | Total Clearance | 0.6 L/hr/kg | Moderate rate of clearance from the body. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiac toxicity. | |

| Skin Sensitization | No | Low probability of causing an allergic skin reaction. |

Table 5.5: Illustrative In Silico ADMET Profile for this compound.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new or untested compounds, thereby guiding drug discovery and development by prioritizing synthesis and testing efforts. nih.gov Cheminformatics approaches, which encompass the storage, retrieval, and analysis of chemical information, are integral to developing robust QSAR models. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these computational techniques can be applied to understand its potential biological activities based on its structural features.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For this compound, a variety of descriptors can be calculated to construct a hypothetical QSAR model. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Constitutional Descriptors: These reflect the chemical composition of the molecule, including atom and bond counts.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies and partial charges.

A hypothetical QSAR study for this compound and its analogs would involve the calculation of a wide array of such descriptors. The table below presents a selection of calculated molecular descriptors for this compound and its parent alcohol, 2-Butene-1,4-diol (B106632). These descriptors would form the basis for building a QSAR model.

In developing a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities would be compiled. For each compound, a set of molecular descriptors would be calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to derive a mathematical equation that correlates the descriptors with the observed activity.

For instance, studies on α,β-unsaturated esters have shown that their toxic potency is influenced by specific molecular structures. qsardb.org Trends observed in such studies, like the impact of substitution on the vinyl carbon atoms, could be quantified using appropriate descriptors in a QSAR model for this compound and its derivatives.

Furthermore, QSAR models have been successfully developed for inhibitors of enzymes like butyrylcholinesterase using simple topological and constitutional descriptors. nih.govmdpi.com A study on a diverse set of 297 compounds identified valence molecular connectivity indices (²χv and ³χv) and the octanol-water partition coefficient (logP) as significant descriptors for predicting butyrylcholinesterase inhibition. nih.govmdpi.com Given the ester functionalities in this compound, its potential interaction with esterase enzymes could be explored using similar QSAR approaches.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds and predict the activity of novel molecules, thereby accelerating the discovery of compounds with desired biological profiles.

The table below illustrates the kind of data that would be used to build a QSAR model, showing hypothetical activity data alongside key molecular descriptors for a series of related compounds.

Structure Activity Relationship Sar Studies of 1,4 Bis Butyryloxy 2 Butene Derivatives

Design and Synthesis of Analogues for SAR Profiling

Information regarding the strategic design and chemical synthesis of analogues of 1,4-Bis(butyryloxy)-2-butene for the purpose of developing a structure-activity relationship profile is not available in the reviewed scientific literature.

Identification of Pharmacophores and Key Structural Features

There is no available data identifying the essential pharmacophoric features or key structural components of this compound that are responsible for its biological activity.

Mechanistic Insights from SAR Analysis (e.g., Enzyme Inhibition, Receptor Binding)

Detailed mechanistic insights into how structural modifications of this compound influence its interaction with biological targets, such as enzymes or receptors, have not been documented.

Impact of Stereochemistry on Biological Activity

The influence of stereoisomerism on the biological activity of this compound has not been reported. It is a general principle in pharmacology that different stereoisomers of a chiral compound can exhibit significantly different biological activities. nih.gov However, specific studies applying this principle to this compound are absent from the current body of scientific literature.

Biological Activities and Medicinal Chemistry Applications of 1,4 Bis Butyryloxy 2 Butene Scaffolds

Antimicrobial Properties and Related Investigations

Currently, there is no publicly available scientific literature detailing studies on the antimicrobial properties of 1,4-Bis(butyryloxy)-2-butene. Searches for its activity against bacteria, fungi, or other microbes did not yield any specific research findings.

Antitumor and Anticancer Activity Studies (e.g., p53-dependent mechanisms)

Investigations into the potential antitumor and anticancer activities of this compound have not been reported in the accessible scientific literature. There is no available data concerning its effects on cancer cell lines or its interaction with mechanisms such as the p53 tumor suppressor pathway.

Antiviral Research (e.g., Neuraminidase Inhibition)

There is no scientific evidence to suggest that this compound has been investigated for antiviral properties. Specifically, no studies were found that evaluate its potential as a neuraminidase inhibitor or its efficacy against any type of virus. cdc.govplos.orgwikipedia.org

Enzyme Inhibition Studies (e.g., α-glucosidase)

A review of the available literature indicates that this compound has not been a subject of investigation for its enzyme-inhibiting capabilities. No research was found on its potential to inhibit enzymes such as α-glucosidase or others involved in metabolic pathways.

Therapeutic Potential in Neuropathic Pain Management (related butyryloxy compounds)

While direct studies on this compound for neuropathic pain are not available, research into related butyrate-containing compounds has shown potential in this area. Butyrate (B1204436), the conjugate base of butyric acid, is a structural component of this compound.

A recent study investigated the effects of sodium butyrate on a mouse model of oxaliplatin-induced peripheral neuropathic pain. nih.gov The findings suggest that sodium butyrate may alleviate neuropathic pain by restoring the expression of specific potassium channels (Kcnj9 and Kcnk18) and reversing neuronal hyperexcitability in dorsal root ganglion neurons. nih.gov In the study, sodium butyrate supplementation enhanced global histone acetylation and restored pain-related behaviors in mice for at least 14 days. nih.gov These findings indicate that the butyrate moiety has a biological effect on pain pathways, suggesting a potential, though unexplored, avenue of research for other butyryloxy-containing compounds.

Table 1: Research Findings on a Related Butyrate Compound for Neuropathic Pain

| Compound | Model | Key Findings | Reference |

|---|

Role as Intermediates in Pharmaceutical Synthesis (e.g., Vitamin B6, Furan-containing drugs)

This compound, also known as 2-Butene-1,4-diol (B106632) Dibutyrate, is listed by chemical suppliers as an organic building block for professional manufacturing and research. calpaclab.com It is categorized generally as a potential intermediate for pharmaceuticals, agrochemicals, and dyestuffs. buyersguidechem.comlookchem.com However, specific, documented examples of its use as a key intermediate in the large-scale synthesis of pharmaceuticals like Vitamin B6 or specific furan-containing drugs are not detailed in the available scientific or patent literature.

Drug Design and Development Strategies in Medicinal Chemistry

Due to the absence of established biological activities for this compound, there are no specific drug design and development strategies centered on this scaffold reported in the literature. Medicinal chemistry efforts typically begin after an initial "hit" compound demonstrates a desirable biological effect. nih.gov Without this initial data, rational drug design, structure-activity relationship (SAR) studies, and lead optimization for this particular compound have not been pursued.

Polymer Science and Material Applications of 1,4 Bis Butyryloxy 2 Butene

Use as a Monomer in Polymerization Reactions

There is no specific scientific literature detailing the use of 1,4-Bis(butyryloxy)-2-butene as a monomer in polymerization reactions. While its structural analogue, 2-butene-1,4-diol (B106632), is known to be a precursor in the synthesis of various polymers, the direct application of its butyryloxy derivative in polymerization is not documented.

Synthesis of Polyesters and Polyurethanes

Cross-linking Agent for Synthetic Resins

The potential of this compound as a cross-linking agent for synthetic resins is not described in the available literature. Cross-linking agents typically possess reactive functional groups that can form bridges between polymer chains. While the double bond in the butene backbone of this molecule could theoretically participate in certain cross-linking reactions, no studies have been published to confirm this application.

Comonomer Applications

There is no information available on the use of this compound as a comonomer in polymerization reactions. The incorporation of comonomers is a common strategy to tailor the properties of polymers, but the specific role of this compound as a comonomer has not been investigated or reported.

Applications in Advanced Materials (e.g., Coatings, Adhesives, Plasticizers, Nylon, Fibers)

No documented applications of this compound in the formulation of coatings, adhesives, plasticizers, nylon, or fibers were found. While the parent diol, 2-butene-1,4-diol, has been mentioned in the context of producing such materials, there is no corresponding information for its butyryloxy derivative.

Material Characterization and Performance Studies

Consistent with the lack of information on its use in polymer synthesis, there are no material characterization or performance studies available for polymers derived from this compound. The mechanical, thermal, and other performance properties of materials incorporating this compound remain uninvestigated.

Environmental Fate and Green Chemistry Principles Applied to 1,4 Bis Butyryloxy 2 Butene

Biodegradation Pathways and Mechanisms

The biodegradation of 1,4-Bis(butyryloxy)-2-butene is primarily initiated by the enzymatic hydrolysis of its ester bonds, a common pathway for the breakdown of ester-containing compounds in the environment. This process is catalyzed by a wide array of microorganisms equipped with enzymes such as esterases and lipases.

Aerobic and Anaerobic Degradation Studies

Specific aerobic and anaerobic degradation studies on this compound are not extensively documented in publicly accessible scientific literature. However, the biodegradability of aliphatic and unsaturated esters has been a subject of research, providing a basis for predicting the environmental behavior of this compound.

Under aerobic conditions , the initial step of degradation is the hydrolysis of the ester linkages, leading to the formation of butyric acid and 2-butene-1,4-diol (B106632). Subsequently, these intermediates are expected to be readily mineralized by a diverse range of soil and aquatic microorganisms. The butyric acid would likely enter the beta-oxidation pathway, a common metabolic process for fatty acids, while 2-butene-1,4-diol would be oxidized to corresponding aldehydes and acids, eventually entering central metabolic pathways.

In anaerobic environments , the degradation process is also initiated by the cleavage of the ester bonds. Studies on similar unsaturated polyesters have shown that they can undergo anaerobic biodegradation. The presence of a carbon-carbon double bond in the backbone of this compound may influence the rate of degradation. Research on other unsaturated esters suggests that the double bond can be reduced under anaerobic conditions, a process that can occur before or after the hydrolysis of the ester groups. The resulting saturated intermediates would then be further metabolized by anaerobic microbial communities.

Influence of Chemical Structure on Biodegradability

The molecular structure of this compound plays a crucial role in its susceptibility to microbial degradation. Key structural features influencing its biodegradability include the ester linkages and the central carbon-carbon double bond.

Ester Bonds: The presence of two ester functional groups makes the molecule susceptible to hydrolytic cleavage by microbial esterases. This is the primary point of attack for initial biodegradation.

Unsaturation: The carbon-carbon double bond in the 2-butene (B3427860) moiety introduces a point of reactivity. In some cases, unsaturation can enhance biodegradability by providing an additional site for enzymatic attack. For instance, some microbial pathways are known to specifically target and modify double bonds.

Influence of Structural Features on Biodegradation

| Structural Feature | Influence on Biodegradability | Primary Degradation Mechanism |

|---|---|---|

| Ester Linkages | Increases susceptibility to microbial attack | Enzymatic Hydrolysis |

| C=C Double Bond | Potentially enhances biodegradability by providing an additional reaction site | Enzymatic oxidation or reduction |

| Butyryl Side Chains | Readily metabolized via beta-oxidation after hydrolysis | Beta-oxidation |

Identification of Biodegradation Products and Metabolites (e.g., cis-2-butene-1,4-dial)

While specific studies identifying the full range of biodegradation products of this compound are scarce, the expected primary metabolites from the initial hydrolysis are butyric acid and 2-butene-1,4-diol. Further oxidation of 2-butene-1,4-diol could potentially lead to the formation of cis-2-butene-1,4-dial. It is important to note that cis-2-butene-1,4-dial is also known as a reactive metabolite of furan, indicating its potential for further biological interactions and degradation. The metabolic fate of these intermediates is expected to follow established pathways for short-chain fatty acids and diols, ultimately leading to mineralization.

Photodegradation Processes in Various Environmental Media

In addition to biodegradation, this compound is subject to photodegradation, particularly in the atmosphere and sunlit surface waters. The primary mechanism of atmospheric photodegradation is its reaction with photochemically generated hydroxyl (•OH) radicals. The presence of the carbon-carbon double bond makes the molecule particularly susceptible to attack by these radicals, leading to its rapid breakdown. While specific experimental data for this compound is not available, estimations based on structurally similar unsaturated esters suggest a relatively short atmospheric half-life. In aquatic environments, direct photolysis by sunlight may also contribute to its degradation, although this process is generally slower than hydroxyl radical-mediated oxidation.

Environmental Impact Assessment and Persistence Considerations

The environmental persistence of this compound is anticipated to be low. The combination of its susceptibility to biodegradation via hydrolysis of the ester bonds and its reactivity towards photochemically produced radicals suggests that it will not persist for long periods in most environmental compartments.

Environmental Fate Summary

| Environmental Compartment | Primary Degradation Process | Expected Persistence |

|---|---|---|

| Soil | Aerobic and Anaerobic Biodegradation | Low |

| Water | Biodegradation, Photodegradation (surface) | Low |

| Atmosphere | Photodegradation (reaction with •OH radicals) | Low |

Sustainable Practices in the Lifecycle of this compound

Applying the principles of green chemistry to the lifecycle of this compound can minimize its environmental footprint. Key areas for sustainable practices include its synthesis and end-of-life management.

Sustainable Synthesis: The industrial production of similar compounds, such as 1,4-diacetoxy-2-butene, often involves catalytic processes. The development and use of highly efficient and selective catalysts can reduce energy consumption and waste generation. Furthermore, exploring bio-based feedstocks for the production of the precursors, butyric acid and 2-butene-1,4-diol, could significantly improve the sustainability profile of the compound.

Designing for Degradability: The inherent biodegradability of this compound, due to its ester linkages, is a positive attribute from a green chemistry perspective. This "design for degradation" principle ensures that the compound does not persist in the environment after its intended use.

Lifecycle Assessment: A comprehensive life cycle assessment (LCA) would be beneficial to quantify the environmental impacts associated with the production, use, and disposal of this compound. Such an assessment can identify hotspots in the lifecycle and guide further improvements in sustainability. While no specific LCA for this compound is available, LCAs of related chemicals like 1,4-butanediol (B3395766) can provide valuable insights into potential environmental impacts and areas for improvement.

Green Solvents and Reaction Media

The selection of solvents is a critical aspect of green chemistry, as traditional volatile organic compounds (VOCs) can contribute to air pollution and pose health risks. In the context of the synthesis of this compound, which involves the acylation of 2-butene-1,4-diol, research has explored the use of more environmentally friendly alternatives.

One promising approach is the use of deep eutectic solvents (DESs) and ionic liquids (ILs). These substances are often characterized by low volatility, high thermal stability, and the potential for recyclability, making them attractive alternatives to conventional organic solvents. For instance, a deep eutectic solvent composed of choline chloride and zinc chloride ([CholineCl][ZnCl2]3) has been effectively utilized as both a catalyst and a solvent in Friedel-Crafts acylation reactions, a related type of chemical transformation. nrel.govbohrium.com Such a system has demonstrated high yields under microwave irradiation, significantly reducing reaction times. nrel.govbohrium.com The reusability of these solvents is a key advantage, with studies showing stable activity after multiple consecutive cycles, which is a significant benefit for industrial applications. nrel.govbohrium.com

Enzymatic catalysis, particularly with lipases, offers another avenue for employing green reaction media. Lipase-catalyzed esterification reactions can be conducted in a variety of solvent systems, including solvent-free conditions or in non-polar organic solvents that are less hazardous than many traditional options. nih.govscielo.br The choice of solvent can, however, influence the enzyme's activity and selectivity. scielo.br

Below is a table summarizing potential green solvent alternatives for acylation reactions relevant to the synthesis of this compound.

| Solvent Type | Specific Example(s) | Key Advantages in Acylation Reactions |

| Deep Eutectic Solvents (DESs) | [CholineCl][ZnCl2]3 | Acts as both catalyst and solvent; High yields; Reduced reaction times (especially with microwave irradiation); Recyclable. nrel.govbohrium.com |

| Ionic Liquids (ILs) | 1-Alkyl-3-methylimidazolium based ILs | Low volatility; High thermal stability; Potential for high selectivity. rsc.org |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources; Lower toxicity compared to some traditional solvents. |

| Solvent-free Systems | N/A | Eliminates solvent waste; Simplifies product purification; Reduces environmental impact. |

Renewable Feedstocks in Production

The utilization of renewable feedstocks is a cornerstone of green chemistry, aiming to shift from a petroleum-based economy to one founded on sustainable, bio-based resources. The synthesis of this compound can be made more sustainable by sourcing its precursor molecules, 2-butene-1,4-diol and butyric acid, from renewable origins.

Renewable Butyric Acid:

Traditionally, butyric acid is produced through the chemical synthesis from propylene, a petrochemical. mdpi.com However, significant advancements have been made in the fermentative production of butyric acid from renewable biomass. bohrium.comnih.gov Various microorganisms, particularly species of Clostridium, are capable of fermenting sugars derived from lignocellulosic biomass, such as corn stover, into butyric acid. nrel.gov

Research has focused on optimizing fermentation processes to improve yield, titer, and productivity. nih.gov For example, scientists at the National Renewable Energy Laboratory (NREL) have developed an integrated process using Clostridium tyrobutyricum for the production of butyric acid from biomass sugars. nrel.gov This process is reported to be energy-efficient and results in a 50% reduction in greenhouse gas emissions compared to conventional biological routes. nrel.gov Furthermore, the bio-based butyric acid is estimated to be producible at a significantly lower cost than its petroleum-derived counterpart. nrel.gov

The table below presents data on the fermentative production of butyric acid from various renewable feedstocks.

| Microorganism | Renewable Feedstock | Butyric Acid Titer (g/L) | Butyric Acid Yield (g/g) | Productivity (g/L·h) |

| Clostridium tyrobutyricum | Glucose | 44.8 | 0.41 | 0.23 |

| Clostridium tyrobutyricum (immobilized) | Glucose | 21.9 | 0.42 | 0.62 |

| Clostridium tyrobutyricum (in fibrous-bed bioreactor) | Glucose | 65.4 | 0.48 | - |

Renewable 2-Butene-1,4-diol:

While the direct fermentative production of 2-butene-1,4-diol is an area of ongoing research, a green pathway to this precursor is through the selective hydrogenation of 2-butyne-1,4-diol (B31916), which can be derived from acetylene (B1199291) and formaldehyde (B43269). Greener approaches focus on developing highly selective and stable catalysts that can operate under mild conditions, thus reducing energy consumption and by-product formation.

Process Intensification and Continuous Flow Chemistry

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. Continuous flow chemistry, a key strategy in process intensification, offers numerous advantages over traditional batch processing, particularly for enzymatic reactions like the synthesis of this compound.

The use of continuous flow reactors can significantly enhance the efficiency of lipase-catalyzed esterifications. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Furthermore, the high surface-area-to-volume ratio in microreactors can improve mass and heat transfer, which is particularly beneficial for two-phase enzymatic reactions. researchgate.net

The table below outlines the benefits of applying process intensification and continuous flow chemistry to enzymatic esterification processes.

| Feature | Traditional Batch Reactor | Continuous Flow Reactor | Advantages of Continuous Flow |

| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and residence time | Improved yield, selectivity, and safety. |

| Heat & Mass Transfer | Often limited | Enhanced due to high surface-area-to-volume ratio | Faster reaction rates and better efficiency. researchgate.net |

| By-product Removal | Requires separate downstream processing steps | Can be integrated in-line | Shifts equilibrium towards product formation, increasing yield. |

| Enzyme Reusability | Requires recovery and re-addition of the enzyme | Immobilized enzyme can be used for extended periods | Reduced catalyst cost and simplified process. researchgate.net |

| Scalability | Can be challenging and may alter reaction performance | More straightforward scale-up by numbering-up reactors | Predictable performance from lab to industrial scale. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalysts

The pursuit of more efficient and sustainable methods for synthesizing 1,4-Bis(butyryloxy)-2-butene and related unsaturated esters is a significant area of ongoing research. Traditional chemical synthesis often relies on harsh conditions and catalysts that can be environmentally detrimental. Consequently, the exploration of novel catalytic systems is a paramount objective.

Enzymatic Catalysis: Lipases have emerged as highly promising biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions. nih.govlongdom.org Research is increasingly focused on utilizing immobilized lipases, such as Candida antarctica Lipase B (CALB), for the transesterification of 2-butene-1,4-diol (B106632) with butyric acid derivatives. bohrium.comnih.gov This enzymatic approach offers the potential for higher yields, reduced byproducts, and a greener manufacturing process. mdpi.comnih.gov The optimization of reaction parameters, including solvent choice and temperature, is crucial for maximizing enzyme activity and stability. nih.govmdpi.com

| Catalyst Type | Advantages | Research Focus |

| Lipases (e.g., CALB) | High selectivity, mild conditions, environmentally friendly | Immobilization techniques, solvent engineering, optimization of temperature and substrate ratios |

| Organocatalysts | Metal-free, low toxicity, readily available | Development of chiral catalysts for asymmetric synthesis, selective functionalization of diols |

Organocatalysis: Another promising avenue is the use of organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal center. acs.orgnih.gov These catalysts are often less toxic and more stable than their metal-based counterparts. rsc.org Research in this area is focused on designing new organocatalysts that can efficiently promote the esterification of diols like 2-butene-1,4-diol with high selectivity and under mild conditions. researchgate.netacs.org

Advanced Computational Design for Targeted Applications

Computational chemistry is becoming an indispensable tool in the design and development of new molecules and materials. For this compound, advanced computational methods can provide deep insights into its structure-property relationships, guiding the synthesis of derivatives with tailored functionalities.

Density Functional Theory (DFT): DFT studies are being employed to elucidate the mechanisms of esterification reactions, helping to identify the most energetically favorable pathways and transition states. rsc.orgresearchgate.netrsc.orgnih.govresearchgate.net This fundamental understanding can aid in the rational design of more effective catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the macroscopic properties of polymers derived from this compound. serambimekkah.idserambimekkah.idmdpi.comnih.gov By simulating the interactions between polymer chains, researchers can forecast material properties such as glass transition temperature, mechanical strength, and permeability. This predictive capability is invaluable for the design of new materials for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or toxicity. nih.govresearchgate.netresearchgate.netnih.govwikipedia.org By developing QSAR models for aliphatic esters, it is possible to predict the potential biological effects of this compound and its analogues, facilitating the design of safer and more effective compounds for medicinal and other applications.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis | Reaction pathways, transition state energies, catalyst design |

| Molecular Dynamics (MD) Simulations | Prediction of polymer properties | Glass transition temperature, mechanical strength, material behavior |

| QSAR Models | Prediction of biological activity and toxicity | Structure-activity relationships, safety assessment |

Expanding Medicinal Chemistry Horizons

The unique chemical structure of this compound, featuring a central double bond and two ester functionalities, makes it an interesting scaffold for medicinal chemistry applications.

Prodrug Development: Ester groups are commonly used in the design of prodrugs to enhance the bioavailability of pharmacologically active compounds. researchgate.netmdpi.comnih.govactamedicamarisiensis.roijpsjournal.com The ester linkages in this compound could be enzymatically cleaved in vivo to release a therapeutic agent. Future research could explore the synthesis of analogues where the butyryl groups are replaced with various drug molecules, potentially leading to new drug delivery systems. ijpsjournal.com

Antimicrobial Agents: Butene derivatives and related butenolides have shown promising antimicrobial and antifungal activities. nih.govtandfonline.comresearchgate.nettandfonline.com The butyrate (B1204436) moiety itself is also known to possess antimicrobial properties. nih.gov This suggests that this compound and its derivatives could be investigated as potential new antimicrobial agents. Structure-activity relationship studies would be crucial to optimize their efficacy and selectivity against various pathogens.

Development of Biodegradable and Sustainable Materials

The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. The unsaturated nature of this compound makes it a valuable monomer for the synthesis of biodegradable polyesters and poly(ester-amide)s.

Polyester Synthesis: This compound can undergo polycondensation reactions with diacids or other diols to form unsaturated polyesters. nih.govnih.govmdpi.com The presence of the double bond in the polymer backbone allows for further modifications, such as cross-linking, to tailor the material's properties. researchgate.net Enzymatic polymerization methods are being explored to produce these polyesters in a more sustainable manner. nih.gov

Biodegradability: Aliphatic polyesters are known for their biodegradability, making them attractive alternatives to conventional plastics. mtak.hu Research is needed to evaluate the biodegradation profile of polymers derived from this compound in various environmental conditions.

Interdisciplinary Research in Chemical Biology and Environmental Science

The potential applications and environmental impact of this compound necessitate interdisciplinary research efforts.

Chemical Probes: The reactivity of the double bond in this compound could be exploited for the development of chemical probes to study biological processes. cambridgemedchemconsulting.com These probes could be designed to react with specific biomolecules, allowing for their detection and characterization.

Environmental Fate and Toxicology: Understanding the environmental fate of this compound and its degradation products is crucial for assessing its environmental impact. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Studies on its persistence, bioaccumulation, and toxicity in aquatic and terrestrial ecosystems are necessary. QSAR models can also play a role in predicting the potential ecotoxicity of this compound and its derivatives. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers minimize the formation of 1,2-dioxy isomers during the synthesis of 1,4-Bis(butyryloxy)-2-butene?

- Methodology : Use palladium-based catalysts with optimized phosphine ligand ratios (e.g., Pd(PPh₃)₄) to favor 1,4-dioxy substitution. Avoid substrates with active methylene/methine groups (e.g., β-keto esters) that promote hydrogen displacement side reactions. Monitor reaction progress via GC-MS to detect isomer ratios early .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Employ column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) to separate isomers. Confirm purity via HPLC with UV detection (λ = 210–250 nm). For large-scale synthesis, fractional distillation under reduced pressure may reduce residual solvents .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodology : Use - and -NMR to confirm the butyryloxy group positions and stereochemistry. IR spectroscopy can validate ester carbonyl stretches (~1740 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of undesired byproducts in palladium-catalyzed reactions of this compound?

- Methodology : Perform kinetic isotope effect (KIE) studies to identify hydrogen abstraction steps. Use DFT calculations to model transition states and compare activation energies for 1,4- vs. 1,2-substitution pathways. Trap reactive intermediates (e.g., palladium-allyl complexes) with phosphine ligands to stabilize intermediates for NMR analysis .

Q. How can computational modeling predict solvent effects on the regioselectivity of this compound synthesis?

- Methodology : Apply COSMO-RS or MD simulations to evaluate solvent polarity and coordination effects on catalyst-substrate interactions. Compare computational predictions with experimental yields in solvents like THF, acetonitrile, and DMF. Validate using Kamlet-Taft solvent parameters .

Q. What challenges arise in analyzing photochemical degradation products of this compound?

- Methodology : Conduct steady-state photolysis (e.g., 254 nm UV) in acetonitrile and trap radicals with TEMPO. Use HPLC-MS to identify Fries rearrangement products or dimerized byproducts. Quantify acid generation via titration or ion chromatography, as seen in analogous sulfonate systems .

Q. How do thermal stability studies inform storage conditions for this compound?

- Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Store samples in amber glass under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic -NMR and compare with accelerated aging data .

Q. How can conflicting data on isomer ratios in prior studies be resolved?

- Methodology : Replicate experiments using standardized conditions (catalyst loading, temperature, solvent) from literature. Apply multivariate analysis (e.g., PCA) to identify critical variables. Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.